molecular formula C11H9ClF2O3 B2401788 4-Chloro-4,4-difluoro-1-(4-methoxyphenyl)butane-1,3-dione CAS No. 861225-50-5

4-Chloro-4,4-difluoro-1-(4-methoxyphenyl)butane-1,3-dione

Cat. No.: B2401788
CAS No.: 861225-50-5
M. Wt: 262.64
InChI Key: VRZXTLKGSGLZTJ-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

4-Chloro-4,4-difluoro-1-(4-methoxyphenyl)butane-1,3-dione is systematically identified through multiple nomenclature systems that reflect its complex molecular architecture. The compound bears the Chemical Abstracts Service registry number 861225-50-5, which serves as its unique chemical identifier in global databases. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is designated as this compound, a name that systematically describes the positioning of each functional group within the molecular framework.

The molecular formula C11H9ClF2O3 indicates the precise atomic composition, revealing a structure containing eleven carbon atoms, nine hydrogen atoms, one chlorine atom, two fluorine atoms, and three oxygen atoms. With a molecular weight of 262.64 grams per mole, this compound falls within the range typical of small organic molecules used in research applications. The International Chemical Identifier for this compound is InChI=1S/C11H9ClF2O3/c1-17-8-4-2-7(3-5-8)9(15)6-10(16)11(12,13)14/h2-5H,6H2,1H3, providing a standardized string representation of its molecular structure.

Alternative nomenclature systems recognize this compound under several synonymous names, including 1,3-Butanedione, 4-chloro-4,4-difluoro-1-(4-methoxyphenyl)- and 4-Chloro-4,4-difluoro-1-(4-methoxy-phenyl)-butane-1,3-dione. The simplified molecular input line entry system representation, COC1=CC=C(C=C1)C(=O)CC(=O)C(F)(F)Cl, provides a linear notation that facilitates computational analysis and database searches. The compound's International Chemical Identifier Key, VRZXTLKGSGLZTJ-UHFFFAOYSA-N, serves as a fixed-length identifier derived from the full International Chemical Identifier string.

Property Value Reference
Chemical Abstracts Service Number 861225-50-5
Molecular Formula C11H9ClF2O3
Molecular Weight 262.64 g/mol
International Union of Pure and Applied Chemistry Name This compound
International Chemical Identifier Key VRZXTLKGSGLZTJ-UHFFFAOYSA-N
Boiling Point 335.1±37.0 °C at 760 mmHg

Historical Context and Discovery

The development of this compound emerges from the broader historical progression of fluorinated organic chemistry that gained momentum in the latter half of the twentieth century. Fluorine-containing beta-diketones have been subjects of intensive research since the recognition of their superior properties compared to non-fluorinated analogues in extraction, gas-liquid chromatography of chelates, and biological activity. The systematic investigation of polyfluorinated beta-diketones and heterocycles based on them accumulated extensive data throughout the 1970s and 1980s, establishing the foundation for compounds like this compound.

The synthetic methodology for producing this specific compound was documented in peer-reviewed literature, with detailed procedures published in Tetrahedron journal in 2011. The synthesis involves a two-stage process beginning with 1-(4-methoxyphenyl)ethanone and sodium hydride in diethyl ether at 0 degrees Celsius, followed by the addition of methyl chlorodifluoroacetate. This synthetic approach represents part of a broader investigation into chlorodifluoroketones, reflecting the systematic exploration of halogenated ketone derivatives that characterized organic chemistry research in the early twenty-first century.

The compound's entry into chemical databases occurred progressively, with its initial documentation in the PubChem database dating to 2005 for the related non-chlorinated analogue, while the specific chlorinated variant received systematic cataloging in subsequent years. The development of this compound reflects the evolution of synthetic organic chemistry toward increasingly sophisticated fluorinated structures, driven by their unique properties and potential applications in materials science and medicinal chemistry. The systematic study of fluorinated diketones has revealed their capacity to form complex multicomponent equilibrium systems in the presence of protic nucleophiles, demonstrating the potential of the CF2(CO)2 group to act as a multifaceted warhead for reversible covalent drugs.

Significance in Contemporary Organic Chemistry

This compound occupies a position of considerable importance in contemporary organic chemistry research, primarily due to its membership in the fluorinated diketone family and its distinctive reactivity profile. The compound exemplifies the sophisticated molecular design principles that characterize modern synthetic organic chemistry, where the strategic incorporation of multiple halogen atoms and electron-withdrawing groups creates molecules with precisely tuned electronic properties. Current research has demonstrated that fluorinated diketones like this compound can participate in complex equilibrium systems containing up to nine different species in water-octanol mixtures, revealing remarkable adaptability to different chemical environments.

The significance of this compound extends to its potential applications in medicinal chemistry, where fluorinated diketones have shown promise as reversible covalent drug candidates. The presence of the CF2(CO)2 functional group enables the formation of reversible covalent bonds, particularly through hemiketal formation, which represents a significant advancement over traditional irreversible covalent inhibitors. Studies have indicated that compounds with similar structures can modulate biological pathways through their ability to interact with nucleophilic sites on proteins, particularly cysteine residues.

In the context of materials science and analytical chemistry, this compound represents an important model system for understanding the behavior of polyfluorinated organic molecules. Research utilizing Fluorine-19 Nuclear Magnetic Resonance spectroscopy has revealed that fluorinated diketones exhibit species-specific lipophilicities that can shift from lipophilic to hydrophilic depending on environmental conditions. This property has significant implications for the design of extraction agents and analytical reagents, continuing the historical tradition of fluorinated beta-diketones as valuable tools in separation science.

The compound's versatility in chemical reactions typical of diketones, including nucleophilic addition reactions, condensation reactions, and metal chelation, positions it as a valuable intermediate in synthetic organic chemistry. Contemporary synthetic methodologies have demonstrated its utility in constructing more complex molecular architectures, particularly in the synthesis of heterocyclic compounds and pharmaceutical intermediates. The strategic combination of electron-withdrawing halogen substituents with the electron-donating methoxy group creates a molecule with tunable reactivity that can be exploited in various synthetic transformations. Furthermore, the compound's role in advancing our understanding of fluorine chemistry continues to drive research into new applications, from drug discovery to advanced materials development, ensuring its continued relevance in contemporary chemical research.

Properties

IUPAC Name

4-chloro-4,4-difluoro-1-(4-methoxyphenyl)butane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClF2O3/c1-17-8-4-2-7(3-5-8)9(15)6-10(16)11(12,13)14/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRZXTLKGSGLZTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CC(=O)C(F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-4,4-difluoro-1-(4-methoxyphenyl)butane-1,3-dione typically involves the reaction of 4-methoxybenzaldehyde with chloroform and difluoromethyl ketone under basic conditions. The reaction proceeds through a series of steps including aldol condensation and halogenation.

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-4,4-difluoro-1-(4-methoxyphenyl)butane-1,3-dione undergoes various chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-4,4-difluoro-1-(4-methoxyphenyl)butane-1,3-dione is utilized in several scientific research fields:

    Chemistry: As a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Used in the development of materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-Chloro-4,4-difluoro-1-(4-methoxyphenyl)butane-1,3-dione involves its interaction with various molecular targets. The compound’s fluorine atoms can participate in hydrogen bonding and other interactions, influencing the behavior of biological molecules. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

  • 4,4-Difluoro-1-(4-methoxyphenyl)butane-1,3-dione
  • 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione

Comparison: 4-Chloro-4,4-difluoro-1-(4-methoxyphenyl)butane-1,3-dione is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties compared to its analogs. The combination of these halogens can influence the compound’s reactivity and interactions with other molecules.

Biological Activity

4-Chloro-4,4-difluoro-1-(4-methoxyphenyl)butane-1,3-dione, a compound with the molecular formula C11H9ClF2O3, is a derivative of butanedione characterized by the presence of chloro, difluoro, and methoxy substituents. This compound has drawn attention in scientific research due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Structure and Composition

The structural formula of this compound includes:

  • Chloro Group : Enhances electrophilic properties.
  • Difluoro Group : Increases lipophilicity and stability.
  • Methoxy Group : Influences solubility and biological interaction.

Molecular Characteristics

PropertyValue
Molecular Weight262.637 g/mol
IUPAC NameThis compound
Chemical FormulaC11H9ClF2O3

The biological activity of this compound is primarily attributed to its ability to act as an electrophile. It interacts with nucleophilic sites in biological molecules, leading to the inhibition of enzymes or disruption of cellular processes. This interaction can result in various biological effects, including cytotoxicity against cancer cells and antimicrobial activity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research indicates that it exhibits significant cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)Reference
A431 (epidermoid carcinoma)15
HeLa (cervical cancer)20
MCF-7 (breast cancer)18

These findings suggest that the compound may interfere with the proliferation of cancer cells through apoptosis induction or cell cycle arrest.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values against several pathogens are summarized below:

PathogenMIC (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

The compound's effectiveness against both Gram-positive and Gram-negative bacteria underscores its potential as a broad-spectrum antimicrobial agent.

Study 1: Anticancer Efficacy

A study investigated the anticancer efficacy of this compound on A431 cells. The results demonstrated that treatment with the compound led to increased apoptosis markers and decreased cell viability compared to control groups. Flow cytometry analysis revealed significant alterations in cell cycle distribution consistent with G2/M phase arrest.

Study 2: Antimicrobial Properties

Another study focused on assessing the antimicrobial properties of the compound against clinical isolates of Staphylococcus aureus. The results indicated that the compound effectively inhibited bacterial growth at MIC values comparable to standard antibiotics. Time-kill assays further confirmed that the compound exhibited bactericidal activity within a short exposure time.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Chloro-4,4-difluoro-1-(4-methoxyphenyl)butane-1,3-dione, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via a difluorination/fragmentation process starting from trifluorinated precursors. For example, one-pot synthesis using 4,4,4-trifluoro-1-(4-methoxyphenyl)butane-1,3-dione as a starting material under controlled fluorination conditions (e.g., with Selectfluor® or similar reagents) yields the target compound. Key parameters include temperature control (0–25°C), solvent polarity (e.g., acetonitrile), and stoichiometric ratios of fluorinating agents. Post-reaction purification via flash chromatography (5–10% Et₂O/pentane) ensures high purity .

Q. How should researchers characterize the crystallographic structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to resolve structural parameters. Key steps:

  • Grow crystals via slow evaporation in dichloromethane/hexane mixtures.
  • Collect intensity data using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
  • Refine anisotropic displacement parameters and validate using R-factors (e.g., R₁ < 0.05 for high-resolution data). SHELX’s robustness in handling fluorine atoms makes it ideal for this compound’s refinement .

Q. What analytical techniques are critical for confirming purity and structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹⁹F NMR to confirm fluorination patterns (δ -110 to -120 ppm for CF₂ groups).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 289.02).
  • Elemental Analysis : Match calculated vs. observed C/H/F/Cl ratios (±0.3% tolerance).
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%) .

Advanced Research Questions

Q. How do structural analogs of this compound differ in reactivity, and what mechanistic insights can be drawn?

  • Methodological Answer : Compare analogs like 4,4-difluoro-1-(4-fluorophenyl)butane-1,3-dione (CAS 15191-68-1) and 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione (CAS 720-94-5). Key differences:

CompoundSubstituentsReactivity TrendBiological Activity
TargetCl, F, OMeModerate fluorophilicityPotential kinase inhibition
Analog 1F, F, FHigh electrophilicityEnhanced metabolic stability
Analog 2CH₃, F, FSteric hindranceReduced solubility
Mechanistic studies (e.g., DFT calculations) reveal that electron-withdrawing groups (Cl, F) enhance electrophilicity at the diketone moiety, favoring nucleophilic additions .

Q. How can researchers resolve contradictions in biological activity data between this compound and its analogs?

  • Methodological Answer :

  • Data Triangulation : Cross-validate IC₅₀ values using orthogonal assays (e.g., enzyme inhibition vs. cell viability).
  • Structural Dynamics : Perform molecular docking (e.g., AutoDock Vina) to compare binding modes with target proteins (e.g., cytochrome P450).
  • Meta-Analysis : Aggregate data from structurally related compounds (e.g., 4-(4-Chloro-2,6-difluorophenyl)butan-2-one) to identify substituent-activity relationships. Contradictions often arise from assay-specific conditions (e.g., pH, co-solvents) .

Q. What computational strategies are effective for modeling this compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate ligand-protein interactions in explicit solvent (e.g., TIP3P water model) using AMBER or GROMACS.
  • QM/MM Calculations : Apply hybrid quantum mechanics/molecular mechanics to study fluorine’s electronic effects on binding affinity.
  • Pharmacophore Mapping : Identify critical features (e.g., hydrogen-bond acceptors at the diketone group) using Schrödinger’s Phase .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

  • Methodological Answer :

  • Accelerated Stability Testing : Store at 40°C/75% RH for 6 months. Monitor via LC-MS for degradation products (e.g., demethylation at methoxy group or hydrolysis of diketone).
  • Light Exposure : UV/Vis spectroscopy (λ = 300–400 nm) detects photodegradation. Use amber vials to prevent radical-mediated breakdown.
  • Recommendation : Store at -20°C under argon; degradation half-life exceeds 12 months under these conditions .

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